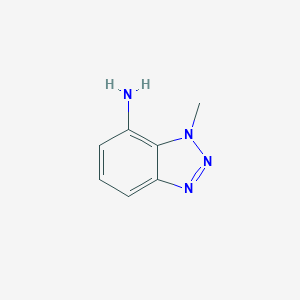

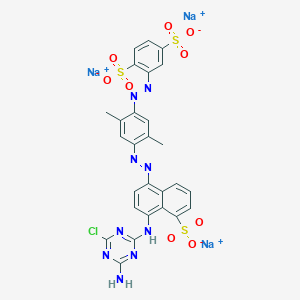

3-Methylbenzotriazol-4-amine

説明

3-Methylbenzotriazol-4-amine is a chemical compound . It is used in various scientific research and has multiple applications. It acts as a corrosion inhibitor, UV stabilizer, and an intermediate in pharmaceutical synthesis.

Synthesis Analysis

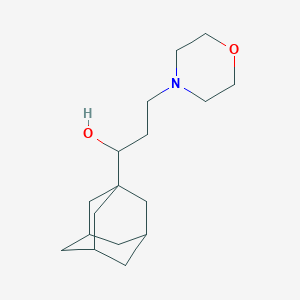

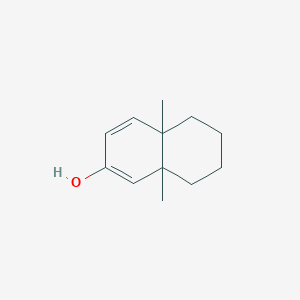

The synthesis of 3-Methylbenzotriazol-4-amine involves the preparation of benzotriazole derivatives . The benzotriazole fragment behaves as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Molecular Structure Analysis

The molecular structure of 3-Methylbenzotriazol-4-amine can be analyzed using various techniques . These techniques include spectroscopy of amines and molecular structural analysis .Chemical Reactions Analysis

The chemical reactions involving 3-Methylbenzotriazol-4-amine can be studied using electroanalytical tools . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylbenzotriazol-4-amine can be analyzed using various techniques . These techniques can be used to screen these material properties in high throughput .科学的研究の応用

Corrosion Inhibition

3-Methylbenzotriazol-4-amine: is known for its application in corrosion inhibition. It effectively prevents the corrosion of metals in acidic and saline solutions. This compound is particularly useful in industrial applications to prolong the lifespan of metal components, such as in aircraft deicing fluids, car antifreeze, and metal waxes .

Pharmaceutical Synthesis

In pharmaceutical research, 3-Methylbenzotriazol-4-amine serves as a precursor for synthesizing various pharmacologically important heterocyclic skeletons. These compounds are crucial for developing drugs with antibacterial, antifungal, anticancer, and other therapeutic properties .

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the construction of complex molecules. Its stability and reactivity make it a valuable intermediate in the synthesis of diverse organic compounds .

Environmental Impact Study

Studies have been conducted to understand the environmental impact of 3-Methylbenzotriazol-4-amine due to its poor biodegradability and persistence in the environment. This research is vital for assessing the long-term effects of its widespread use .

Antimicrobial Research

Research into the antimicrobial properties of triazole compounds, including 3-Methylbenzotriazol-4-amine , is ongoing. These studies aim to develop new classes of antibacterial agents to combat multidrug-resistant pathogens .

Material Science

In material science, 3-Methylbenzotriazol-4-amine is explored for its potential in creating new materials with unique properties, such as enhanced durability or specialized conductivity .

Nanotechnology

The compound’s properties are being investigated for applications in nanotechnology, particularly in the synthesis of nanoparticles with antimicrobial properties .

Chemical Biology

Lastly, 3-Methylbenzotriazol-4-amine is used in chemical biology for bioconjugation and the development of fluorescent imaging agents. This application is crucial for visualizing biological processes at the molecular level .

Safety and Hazards

将来の方向性

The future directions of synthetic chemistry, including the synthesis of compounds like 3-Methylbenzotriazol-4-amine, involve improving the ability of synthesis and enhancing the application of synthesis . This includes the development of new molecules with potent activity against otherwise highly resistant pathogens .

作用機序

Target of Action

3-Methylbenzotriazol-4-amine is a derivative of benzotriazole, a class of compounds known for their versatile properties Benzotriazole derivatives have been used to construct innovative drug molecules , suggesting that they may interact with a variety of biological targets.

Mode of Action

The benzotriazole fragment, to which it belongs, is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties suggest that 3-Methylbenzotriazol-4-amine could interact with its targets in a variety of ways, leading to diverse biochemical changes.

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties , indicating that they may influence multiple biochemical pathways.

Pharmacokinetics

Benzotriazole derivatives are known for their stability and persistence in the environment , which could potentially impact their bioavailability and pharmacokinetics.

Result of Action

Benzotriazole derivatives have been associated with a wide range of biological and pharmacological activities , suggesting that 3-Methylbenzotriazol-4-amine could have diverse effects at the molecular and cellular levels.

Action Environment

The action of 3-Methylbenzotriazol-4-amine can be influenced by various environmental factors. Benzotriazole derivatives are known to be effective inhibitors of corrosion for copper alloys in both immersed conditions and atmospheric environment . This suggests that the action, efficacy, and stability of 3-Methylbenzotriazol-4-amine could be influenced by factors such as pH, temperature, and the presence of other chemical species.

特性

IUPAC Name |

3-methylbenzotriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQCICOFGWTRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343552 | |

| Record name | 3-methylbenzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzotriazol-4-amine | |

CAS RN |

13183-01-2 | |

| Record name | 1-Methyl-1H-benzotriazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13183-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylbenzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)